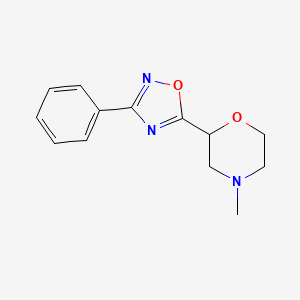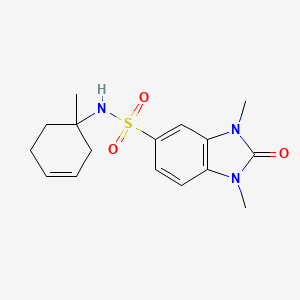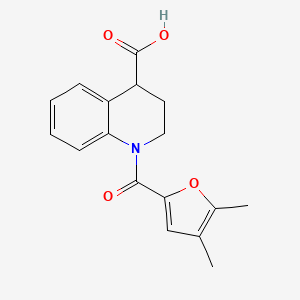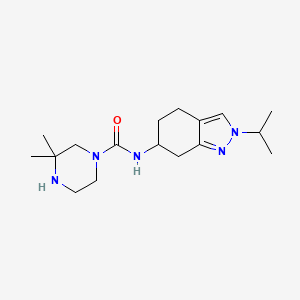
4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate morpholine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of reduced morpholine derivatives .
Scientific Research Applications
4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may induce apoptosis by activating caspase enzymes, which are crucial for programmed cell death . The oxadiazole ring is known to interact with various biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Morpholine Derivatives: Compounds with morpholine rings but different functional groups attached.
Uniqueness
4-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-7-8-17-11(9-16)13-14-12(15-18-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUNYWVKGFTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7379772.png)
![1-[(2R)-2-methoxy-2-phenylacetyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B7379777.png)


![1-[2-(2-methylpropyl)-1,3-thiazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B7379794.png)
![2-(1-hydroxyethyl)-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B7379811.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine](/img/structure/B7379821.png)
![N-[(2-bromothiophen-3-yl)methyl]-3-(methylaminomethyl)piperidine-1-carboxamide](/img/structure/B7379822.png)

![1-[(2-Amino-2-adamantyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7379847.png)
![3-[[4-(Aminomethyl)cyclohexyl]methyl]-1-methyl-1-(2-pyrazol-1-ylethyl)urea](/img/structure/B7379855.png)
![3-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]pyrrolidin-2-yl]pyridine](/img/structure/B7379859.png)

